![molecular formula C10H8BrNS B14033527 5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
5-Bromo-2-cyclopropylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclopropylbenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring, substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylbenzo[d]thiazole typically involves the bromination of 2-cyclopropylbenzo[d]thiazole. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron trifluoromethanesulfonate. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high selectivity and yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The use of recyclable brominating reagents and catalysts, as well as solvent recovery systems, are common practices to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-cyclopropylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-cyclopropylbenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-cyclopropylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromothiazole: A simpler analog without the cyclopropyl group, used in similar applications.
2-Cyclopropylbenzo[d]thiazole: Lacks the bromine substitution, affecting its reactivity and applications.
Benzothiazole Derivatives: A broad class of compounds with varying substitutions on the benzothiazole ring, each with unique properties and applications.
Uniqueness
5-Bromo-2-cyclopropylbenzo[d]thiazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C10H8BrNS |
|---|---|
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
5-bromo-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8BrNS/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
HUJVINKYFHRKAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=C(S2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


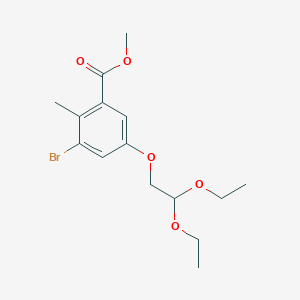
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
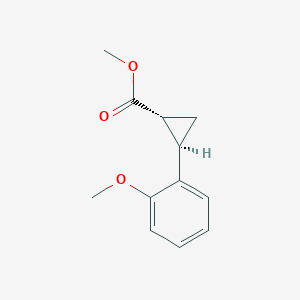
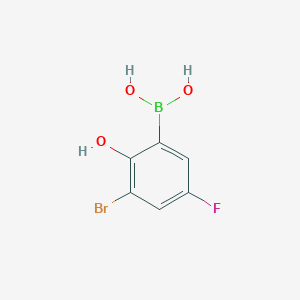

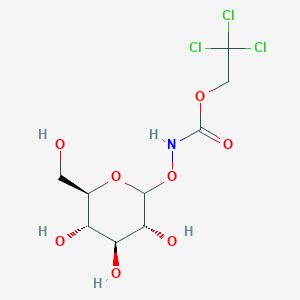
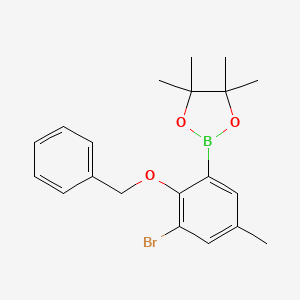

![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)

![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)



